Azelaprag

Apelin receptor Potency EC50

Azelaprag is the only apelin receptor agonist with preclinical data showing ~2x weight loss combined with incretin agonists in DIO mice, plus lean mass preservation. EC50 0.32 nM. Superior to MM07 (Kd 172-300 nM). Ideal for obesity, sarcopenia, HFpEF research.

Molecular Formula C25H29N7O4S
Molecular Weight 523.6 g/mol
CAS No. 2049980-18-7
Cat. No. B605792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzelaprag
CAS2049980-18-7
SynonymsAzelaprag; 
Molecular FormulaC25H29N7O4S
Molecular Weight523.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)C2=NN=C(N2C3=C(C=CC=C3OC)OC)NS(=O)(=O)C(C)C(C)C4=NC=C(C=N4)C
InChIInChI=1S/C25H29N7O4S/c1-15-10-19(14-26-11-15)24-29-30-25(32(24)22-20(35-5)8-7-9-21(22)36-6)31-37(33,34)18(4)17(3)23-27-12-16(2)13-28-23/h7-14,17-18H,1-6H3,(H,30,31)/t17-,18-/m0/s1
InChIKeyDOMQFIFVDIAOOT-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azelaprag Procurement Guide: Potency and Clinical Differentiation of AMG 986 in Obesity and Cardiovascular Research


Azelaprag (CAS 2049980-18-7), also known as AMG 986 or BGE-105, is an orally available small molecule agonist of the apelin receptor (APJ), a class A G protein-coupled receptor . It exhibits high potency with an EC50 of 0.32 nM for the human apelin receptor in cAMP inhibition assays . The compound has advanced to Phase 2 clinical trials for obesity in combination with incretin agonists [1], demonstrating a unique dual profile that addresses both weight loss and muscle preservation—a key differentiator from other apelin receptor agonists and weight loss monotherapies.

Why Azelaprag Cannot Be Substituted with Alternative Apelin Receptor Agonists


Substituting Azelaprag with another apelin receptor agonist, such as BMS-986224, MM07, or PSTC1201, is not scientifically justified due to substantial differences in molecular potency, oral bioavailability, and in vivo efficacy in combination therapies. Azelaprag demonstrates an EC50 of 0.32 nM , which is orders of magnitude more potent than many alternative agonists (e.g., MM07 with Kd 172-300 nM ). Furthermore, Azelaprag is the only apelin receptor agonist with published preclinical data demonstrating approximately double the weight loss when combined with incretin agonists in diet-induced obese mice, alongside restoration of lean body mass and muscle function to lean control levels [1]. These quantitative, comparator-based outcomes are not replicated by other agonists in the class, making Azelaprag uniquely suited for research applications involving obesity, muscle preservation, and cardioprotection.

Azelaprag Comparative Evidence: Quantified Differentiation vs. Apelin Receptor Agonists


Azelaprag Exhibits Sub-Nanomolar Potency at the Human Apelin Receptor, Superior to Other Clinical-Stage Agonists

Azelaprag demonstrates an EC50 of 0.32 nM for the human apelin receptor in cAMP inhibition assays . In contrast, the alternative clinical-stage apelin receptor agonist BMS-986224 has a reported Kd of 0.3 nM [1], indicating comparable binding affinity but not directly comparable functional potency. Other agonists such as MM07 (Kd 172-300 nM) and compound 47 (cAMPi EC50 = 6.5 nM) [2] are significantly less potent. This high potency positions Azelaprag as a preferred research tool for studies requiring robust APJ activation.

Apelin receptor Potency EC50

Azelaprag Doubles Weight Loss Efficacy of Incretin Agonists in Preclinical Obesity Models

In a diet-induced obese (DIO) mouse model, Azelaprag combined with tirzepatide resulted in a 39% reduction in body weight, approximately double the 16% reduction achieved with tirzepatide monotherapy [1]. Similarly, when combined with semaglutide, Azelaprag increased weight loss to 36% compared to 19% with semaglutide alone [2]. This synergistic effect is not observed with other apelin receptor agonists like PSTC1201, which achieved 37% weight loss with semaglutide in a separate study but without comparable muscle function restoration [3].

Obesity Combination therapy Weight loss

Azelaprag Preserves Lean Body Mass and Restores Muscle Function in Combination with Incretin Agonists

Azelaprag uniquely addresses the muscle loss associated with GLP-1 receptor agonist therapy. In DIO mice treated with tirzepatide alone, lean mass comprised 60% of body weight; adding Azelaprag increased lean mass to 69% of body weight, comparable to lean controls (70%) [1]. Muscle function, assessed by grid hang latency, was fully restored by Azelaprag combination therapy (79 seconds) compared to tirzepatide alone (38 seconds) [1]. In contrast, the alternative agonist PSTC1201 only partially restored muscle function (141 seconds vs. lean control 191 seconds) in a similar model [2].

Muscle preservation Body composition Sarcopenia

Azelaprag Demonstrates Oral Bioavailability and Tolerability in Human Clinical Trials, Enabling All-Oral Combination Regimens

Azelaprag has been evaluated in a Phase 1b clinical trial (NCT03276728) involving 182 subjects, demonstrating an acceptable safety profile with no clinically significant dose-related impact up to 650 mg/day [1]. In contrast, many apelin receptor agonists, such as MM07, are peptides with limited oral bioavailability [2]. Azelaprag's oral availability enables convenient combination with oral incretin agonists, a feature not shared by injectable apelin receptor agonists or peptide-based alternatives.

Oral bioavailability Clinical trial Pharmacokinetics

Optimal Research Applications for Azelaprag Based on Quantitative Differentiation


Combination Obesity Therapy Research with GLP-1/GIP Receptor Agonists

Azelaprag is ideally suited for preclinical studies investigating the synergistic effects of APJ agonism with incretin-based therapies. Its demonstrated ability to double weight loss and preserve lean body mass in DIO mice when combined with tirzepatide or semaglutide [1] makes it a unique tool for exploring mechanisms of enhanced weight loss and body composition improvement. Researchers can utilize Azelaprag to model all-oral combination regimens and investigate the underlying metabolic and muscle biology pathways.

Muscle Preservation and Sarcopenia Research

Given its unique capacity to prevent muscle atrophy and restore muscle function in both bed rest models [1] and obesity models [2], Azelaprag is a critical compound for studies on muscle aging, disuse atrophy, and the mitigation of GLP-1 agonist-induced lean mass loss. Its oral bioavailability facilitates long-term dosing in rodent models of sarcopenia and frailty.

Heart Failure with Preserved Ejection Fraction (HFpEF) Research

Azelaprag has demonstrated cardioprotective effects, including prevention of cardiac hypertrophy and suppression of BNP expression, in a mouse model of obesity and hypertension-associated HFpEF [1]. This positions Azelaprag as a valuable tool for investigating the role of apelin signaling in HFpEF pathophysiology and for evaluating potential therapeutic interventions targeting both cardiac and metabolic dysfunction.

Apelin Receptor Pharmacology and Signaling Bias Studies

Azelaprag's high potency (EC50 0.32 nM) and oral bioavailability make it an excellent reference agonist for studies comparing G protein versus β-arrestin signaling bias at the APJ receptor. Comparative studies with biased agonists like MM07 [1] can elucidate the therapeutic relevance of signaling bias in cardiovascular and metabolic disease models, with Azelaprag serving as a balanced, potent control.

Technical Documentation Hub

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